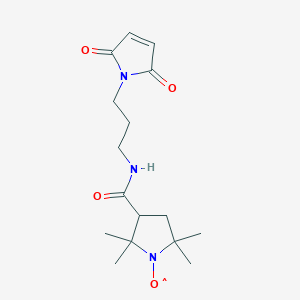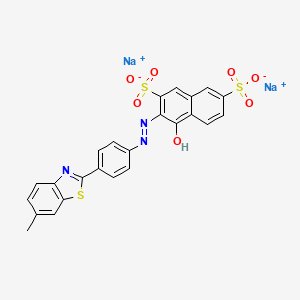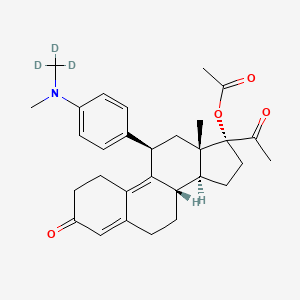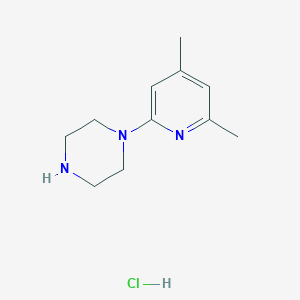
alpha-Methyl Omuralide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl Omuralide-d6 is a deuterated derivative of alpha-Methyl Omuralide, a potent and selective irreversible inhibitor of proteasome function. It is primarily used in proteomics research and has a molecular formula of C11H11D6NO4 and a molecular weight of 233.29 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl Omuralide-d6 involves the incorporation of deuterium atoms into the alpha-Methyl Omuralide structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Methyl Omuralide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Alpha-Methyl Omuralide-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in proteomics research to study protein degradation pathways and the role of proteasomes in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving proteasome dysfunction, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting proteasome function .
Mecanismo De Acción
Alpha-Methyl Omuralide-d6 exerts its effects by irreversibly inhibiting proteasome function. The compound binds to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of ubiquitinated proteins within the cell. This disruption of proteasome function can induce cell death in cancer cells and has potential therapeutic applications in various diseases .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Methyl Omuralide: The non-deuterated version of alpha-Methyl Omuralide-d6, which also inhibits proteasome function.
Clasto-Lactacystin Beta-Lactone: Another potent proteasome inhibitor with a similar mechanism of action.
Epoxomicin: A natural product that inhibits proteasome activity and is used in proteomics research.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
(1R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4,4-bis(trideuteriomethyl)-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C11H17NO4/c1-5(2)6(13)11-7(16-9(11)15)10(3,4)8(14)12-11/h5-7,13H,1-4H3,(H,12,14)/t6-,7-,11+/m0/s1/i3D3,4D3 |
Clave InChI |
SFIBAAAUUBBTJU-AUZYLFTPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1([C@H]2[C@](C(=O)O2)(NC1=O)[C@H](C(C)C)O)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)C(C12C(C(C(=O)N1)(C)C)OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)



![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)

![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)



![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)

